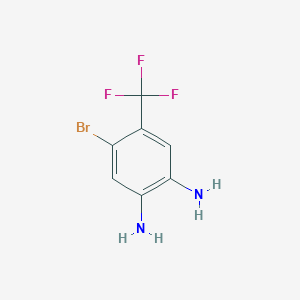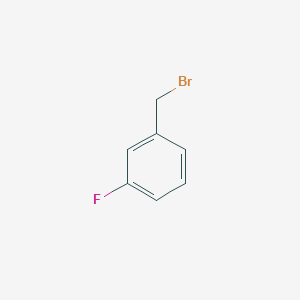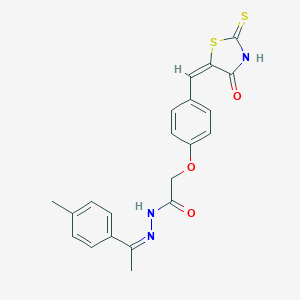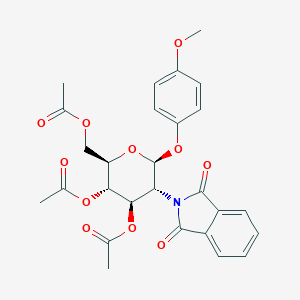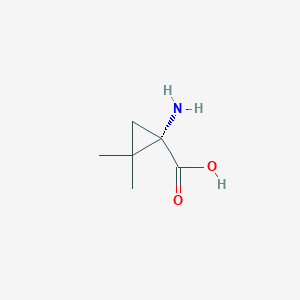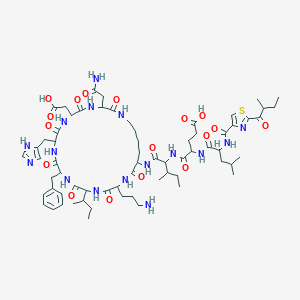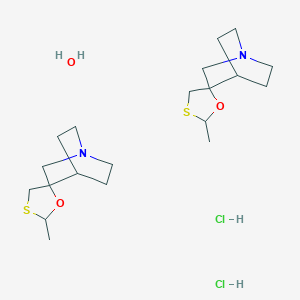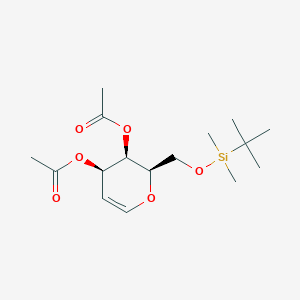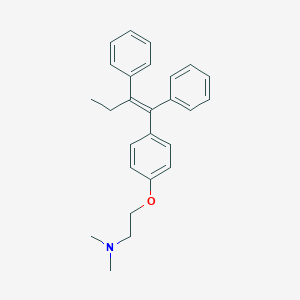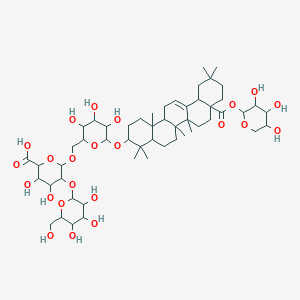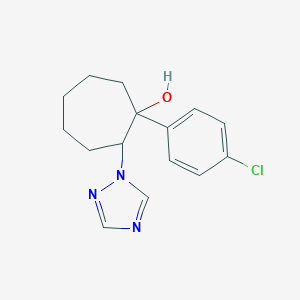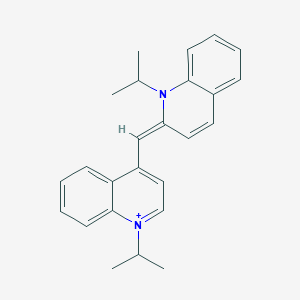
Disprocynium24
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disprocynium24, also known as D24, is a synthetic compound that belongs to the family of cationic amphiphilic molecules. It was first synthesized in 1996 by researchers at the University of California, Berkeley. Since then, D24 has been extensively studied for its potential applications in various scientific fields, including drug delivery, gene therapy, and nanotechnology.
Mecanismo De Acción
The mechanism of action of Disprocynium24 is complex and not fully understood. It is believed that Disprocynium24 interacts with cell membranes through electrostatic interactions, leading to the formation of transient pores that allow the entry of therapeutic molecules into cells. In addition, Disprocynium24 can disrupt the integrity of lipid membranes, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
Disprocynium24 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that Disprocynium24 can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. In addition, Disprocynium24 has been shown to have antimicrobial properties, making it a potential candidate for the treatment of bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Disprocynium24 is its ability to self-assemble into nanoparticles, which can be used to encapsulate drugs and protect them from degradation. In addition, Disprocynium24 has been shown to have low toxicity in vitro, making it a promising candidate for further studies. However, one of the limitations of Disprocynium24 is its complex synthesis, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for the study of Disprocynium24. One potential application is in the field of gene therapy, where Disprocynium24 could be used to deliver therapeutic genes into cells. In addition, Disprocynium24 could be used as a scaffold for the development of new drug delivery systems. Finally, further studies are needed to fully understand the mechanism of action of Disprocynium24 and its potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of Disprocynium24 is a complex process that involves several steps. The starting material is a commercially available compound called meso-tetraphenylporphyrin (TPP). The TPP molecule is modified to introduce cationic charges, which are essential for the amphiphilic properties of Disprocynium24. The final step involves the addition of a hydrophobic tail to the molecule, which enhances its solubility in organic solvents.
Aplicaciones Científicas De Investigación
Disprocynium24 has been studied extensively for its potential applications in drug delivery and gene therapy. Its cationic nature allows it to interact with negatively charged cell membranes, facilitating the delivery of therapeutic molecules into cells. In addition, Disprocynium24 can self-assemble into nanoparticles, which can be used to encapsulate drugs and protect them from degradation.
Propiedades
Número CAS |
149578-82-5 |
|---|---|
Nombre del producto |
Disprocynium24 |
Fórmula molecular |
C25H27N2+ |
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
(2E)-1-propan-2-yl-2-[(1-propan-2-ylquinolin-1-ium-4-yl)methylidene]quinoline |
InChI |
InChI=1S/C25H27N2/c1-18(2)26-16-15-21(23-10-6-8-12-25(23)26)17-22-14-13-20-9-5-7-11-24(20)27(22)19(3)4/h5-19H,1-4H3/q+1 |
Clave InChI |
TYFOKKOWQOKKCH-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)N1/C(=C/C2=CC=[N+](C3=CC=CC=C23)C(C)C)/C=CC4=CC=CC=C41 |
SMILES |
CC(C)N1C(=CC2=CC=[N+](C3=CC=CC=C23)C(C)C)C=CC4=CC=CC=C41 |
SMILES canónico |
CC(C)N1C(=CC2=CC=[N+](C3=CC=CC=C23)C(C)C)C=CC4=CC=CC=C41 |
Otros números CAS |
149578-82-5 |
Sinónimos |
1,1'-diisopropyl-2,4'-cyanine disprocynium 24 disprocynium 24 perchlorate disprocynium24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



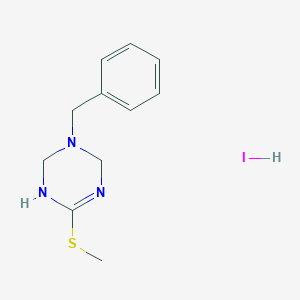
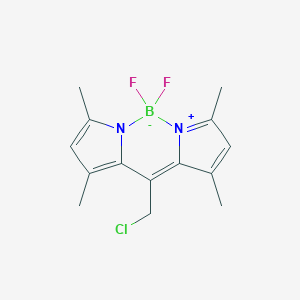
![[1,1'-Biphenyl]-4-carboximidamide](/img/structure/B140691.png)
